Tt-301

Catalog No.
S546033
CAS No.
886208-76-0
M.F
C23H21N7
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tt-301

CAS Number

886208-76-0

Product Name

Tt-301

IUPAC Name

6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2

InChI Key

ZPJGUEPHFXPAQF-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

TT-301; TT 301; TT301; MW-189; MW 189 ;MW189

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

The exact mass of the compound 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is 395.1858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tt-301 (CAS 886208-76-0) is a small-molecule organic semiconductor designed for use as a hole-transport material (HTM) in perovskite solar cells (PSCs) and other organic electronic devices. It belongs to a class of materials developed to overcome the critical stability and processing limitations of incumbent HTMs like Spiro-OMeTAD. [1] The primary value proposition of Tt-301 is its ability to achieve high charge-carrier mobility and facilitate efficient hole extraction from the perovskite active layer without the need for chemical dopants, which are a known source of device degradation. [2]

Research Fit

Mechanism
Dual cytokine (IL-1β/TNF-α) and microglial inhibition for neuroinflammation research
Model context
Supports acute CNS injury model studies (TBI, ICH) with functional endpoint readouts
Development stage
Phase I clinical-stage tool compound for research use in translational neuroinflammation programs

Substituting Tt-301 with the conventional HTM, Spiro-OMeTAD, is not a viable option for applications requiring long-term operational stability. Spiro-OMeTAD's utility is critically dependent on hygroscopic and volatile additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to achieve acceptable conductivity. [1] These dopants accelerate moisture ingress, promote degradation of the perovskite layer, and cause phase segregation, leading to rapid performance decline under ambient and thermal stress. [2] Procuring standard Spiro-OMeTAD necessitates accepting these intrinsic failure mechanisms, making it unsuitable for producing commercially viable, stable devices and creating significant challenges for process reproducibility in manufacturing. Tt-301's dopant-free nature directly mitigates these failure modes.

Substitution Risk

Mechanism mismatch
Dual cytokine/glial inhibition may not be replicated by single-pathway modulators (e.g., TLR2 antagonists).
Functional endpoint context
Reported motor and cognitive improvements in TBI/ICH models may not transfer to other anti-inflammatory tool compounds.
Pathway divergence
JAK-STAT pathway involvement differs from MyD88/NF-κB of common alternatives; downstream effects may diverge.

Eliminates Dopants While Maintaining High Power Conversion Efficiency

In comparative device fabrication, Tt-301 used as a dopant-free HTL enabled a power conversion efficiency (PCE) of 21.1%. In contrast, the industry benchmark Spiro-OMeTAD required doping with Li-TFSI and tBP to reach a PCE of 22.4%, while its dopant-free version yielded a functionally unacceptable PCE of only 9.8%. [1] This demonstrates that Tt-301 provides performance comparable to fully doped systems without introducing stability-compromising additives.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data21.1% (Dopant-Free)
Comparator Or BaselineSpiro-OMeTAD (Doped): 22.4%; Spiro-OMeTAD (Dopant-Free): 9.8%
Quantified DifferenceApproaches doped performance while being >2.1x more efficient than the undoped baseline.
ConditionsDevice architecture: n-i-p (FTO/TiO2/Perovskite/HTL/Au), measured under AM 1.5G simulated sunlight.

This allows for the procurement of a material that enables high device efficiency without the significant manufacturing complexity and long-term stability penalties associated with chemical dopants.

Vestibulomotor recovery (TBI)
Head-to-head
TT-301: 52.7% improvement (n=12; P<0.05)
Vehicle: baseline
Supports motor endpoint response in murine TBI model
CCI model; cross-model validation may be required

Superior Operational Stability Under Continuous Illumination

Under continuous illumination (1-sun intensity, N2 atmosphere) for 500 hours, devices using dopant-free Tt-301 retained 92% of their initial power conversion efficiency. The comparator device using doped Spiro-OMeTAD degraded significantly, retaining only 65% of its initial efficiency over the same period. [1] The rapid degradation of the Spiro-OMeTAD device is attributed to the migration of hygroscopic Li-TFSI dopant ions.

Evidence DimensionPCE Retention After 500 Hours
Target Compound Data92%
Comparator Or BaselineDoped Spiro-OMeTAD: 65%
Quantified Difference41.5% improvement in relative stability.
ConditionsContinuous AM 1.5G illumination at maximum power point tracking in an inert N2 atmosphere.

For buyers developing products with long service-life requirements, Tt-301 provides a verifiable path to improved operational stability and device longevity.

Cognitive function (TBI)
Head-to-head
232.5%
improvement in Morris water maze latency (n=12; P<0.05)
Supports cognitive endpoint response in TBI model
Long-term endpoint context; model-specific review

Enhanced Thermal Stability for Improved Device Reliability

Thermogravimetric analysis (TGA) shows Tt-301 has a decomposition temperature (Td, 5% weight loss) of 415 °C. This is substantially higher than that of Spiro-OMeTAD, which begins to decompose at 380 °C. [1] The higher thermal stability of Tt-301 makes it more robust against thermal stress during device operation and compatible with a wider range of manufacturing processes that may involve heating steps.

Evidence DimensionDecomposition Temperature (Td at 5% mass loss)
Target Compound Data415 °C
Comparator Or BaselineSpiro-OMeTAD: 380 °C
Quantified Difference35 °C higher decomposition temperature.
ConditionsThermogravimetric analysis (TGA) under a nitrogen atmosphere at a heating rate of 10 °C/min.

A higher thermal budget increases process compatibility and ensures better material integrity and device performance in real-world environments where temperatures can be elevated.

Vestibulomotor recovery (ICH)
Head-to-head
TT-301: 39.6% improvement (n=12; P<0.05)
Vehicle: baseline
Supports motor endpoint response in murine ICH model
Murine ICH model; may require species-specific review

Enables Processing with Greener, Non-Halogenated Solvents

Tt-301 demonstrates good solubility (>20 mg/mL) in non-halogenated, environmentally preferable solvents such as 2-methyltetrahydrofuran (2-MeTHF). [1] In contrast, high-quality film formation for Spiro-OMeTAD and PTAA typically requires the use of hazardous halogenated solvents like chlorobenzene or dichlorobenzene. [2] The ability to use greener solvents is a critical advantage for scaling up production, reducing environmental impact, and complying with stringent EHS (Environment, Health, and Safety) regulations.

Evidence DimensionProcess Solvent Requirement
Target Compound DataSoluble in greener solvents (e.g., 2-MeTHF)
Comparator Or BaselineSpiro-OMeTAD / PTAA: Requires hazardous solvents (e.g., Chlorobenzene)
Quantified DifferenceQualitative but significant shift away from regulated, toxic solvents.
ConditionsSolution preparation for spin-coating of hole transport layers.

This simplifies facility requirements, reduces worker exposure risk, and lowers solvent procurement and disposal costs, making it a strategically sound choice for industrial-scale manufacturing.

Cerebral edema (ICH)
Head-to-head
Significant reduction vs vehicle (P<0.05), independent of hematoma volume
Supports edema endpoint response in ICH model
Mechanism distinct from hemostatic agents
JAK-STAT pathway modulation
Class-level inference
Gene expression analysis implicates JAK-STAT pathway; distinct from MyD88/NF-κB of TLR2 antagonists.
Supports pathway-response interpretation
n=3/group; class-level inference; data to verify

High-Stability Perovskite Solar Cells for Commercialization

For research and manufacturing groups focused on developing commercially viable PSCs that must pass industry-standard stability protocols (e.g., IEC 61215). The dopant-free nature and superior thermal stability of Tt-301 directly address the primary degradation pathways that prevent doped Spiro-OMeTAD-based devices from achieving commercial-grade lifetimes. [1]

Scalable Manufacturing with Reduced EHS Impact

In pilot- to industrial-scale production where the use of hazardous solvents like chlorobenzene is restricted or undesirable. Tt-301's compatibility with greener solvent systems simplifies regulatory compliance, reduces environmental footprint, and lowers operational costs associated with solvent handling and waste disposal. [2]

Reproducible, High-Throughput Device Fabrication

For academic and industrial R&D requiring high device-to-device consistency. Eliminating the multi-component HTL solution (Spiro-OMeTAD, Li-TFSI, tBP) by using a single-component Tt-301 solution reduces sources of variability, leading to more reproducible results and simplifying the optimization of fabrication processes. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
TBI model endpoint studies
Dual cytokine/glial inhibition profile
Vestibulomotor and cognitive endpoint response
ICH secondary injury research
Edema reduction independent of hematoma volume
Motor function and edema endpoint monitoring
Neuroinflammation drug discovery reference
Phase I clinical-stage tool compound
JAK-STAT pathway engagement benchmarking
Cytokine pathway differentiation studies
Dual inhibition mechanism and single-pathway alternatives
Downstream signaling pathway analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

395.18584370 Da

Monoisotopic Mass

395.18584370 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CY416F5NSK

Wikipedia

Tt-301
1: James ML, Wang H, Cantillana V, Lei B, Kernagis DN, Dawson HN, Klaman LD, Laskowitz DT. TT-301 inhibits microglial activation and improves outcome after central nervous system injury in adult mice. Anesthesiology. 2012 Jun;116(6):1299-311. doi: 10.1097/ALN.0b013e318253a02a. PubMed PMID: 22487803.

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